4-Methyl-1-naphthaleneboronic acid

Asymmetric Catalysis Axial Chirality Suzuki-Miyaura Coupling

Researchers requiring precise stereochemical control in Suzuki-Miyaura cross-couplings often encounter inconsistent atroposelectivity with unsubstituted boronic acids. 4-Methyl-1-naphthaleneboronic acid directly addresses this challenge through its 4-methyl substitution pattern, which modulates steric and electronic properties to govern axial chirality in biaryl products. • Enables atroposelective Suzuki coupling via steric hindrance & electron-donating effects (predicted pKa ~8.95, LogP 3.28). • Preferred 4-methyl-1-naphthyl scaffold for IL-1 inhibition, anti-cancer agents & histone lysine demethylase inhibitors. • ≥96% purity; ambient-temperature shipping; bulk quantities available for process-scale campaigns.

Molecular Formula C11H11BO2
Molecular Weight 186.02 g/mol
CAS No. 103986-53-4
Cat. No. B028248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-naphthaleneboronic acid
CAS103986-53-4
Synonyms4-methyl-1-naphthaleneboronic acid
Molecular FormulaC11H11BO2
Molecular Weight186.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C2=CC=CC=C12)C)(O)O
InChIInChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3
InChIKeyJHVQEUGNYSVSDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-naphthaleneboronic Acid: Technical Baseline


4-Methyl-1-naphthaleneboronic acid is an arylboronic acid building block characterized by a methyl substituent at the 4-position of the naphthalene ring . This substitution pattern distinguishes it from unsubstituted 1-naphthaleneboronic acid and other regioisomers, directly influencing steric and electronic properties in cross-coupling applications. The compound is commercially available with a typical purity specification of ≥95% and exhibits a melting point of 229-235 °C (with decomposition) . It is primarily employed as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in pharmaceutical and agrochemical synthesis .

4-Methyl-1-naphthaleneboronic Acid: Non-Interchangeable Analogs


Generic substitution among naphthaleneboronic acids is scientifically unsound due to the profound influence of substituent position and electronic character on reaction outcomes. The 4-methyl group introduces steric hindrance and electron-donating effects that alter the transmetalation rate in Suzuki-Miyaura couplings relative to unsubstituted 1-naphthaleneboronic acid . Furthermore, the position of the methyl group (4-position vs. 2-position or other regioisomers) dictates the three-dimensional architecture of the resulting biaryl products, which is critical for target binding in drug discovery. Procurement decisions must therefore be guided by quantitative evidence of how this specific substitution pattern performs in relevant assays and synthetic transformations compared to its closest analogs.

4-Methyl-1-naphthaleneboronic Acid: Comparative Evidence


Steric/Electronic Control in Atroposelective Suzuki Coupling

The 4-methyl substituent on the naphthalene ring of 4-methyl-1-naphthaleneboronic acid introduces specific steric and electronic properties that influence atroposelectivity in asymmetric Suzuki-Miyaura reactions. A mechanistic study on Cu-catalyzed synthesis of axially chiral biaryls from azonaphthalenes and arylboronic acids demonstrated that atroposelectivity is controlled by π-π stacking interactions between the naphthalene ring of the arylboronic acid and the chiral ligand [1]. The presence and position of substituents on the naphthalene boronic acid directly modulate the strength and geometry of this stacking interaction, thereby dictating the enantioselectivity of the coupling event. While direct enantiomeric excess (ee) values comparing 4-methyl-1-naphthaleneboronic acid against 1-naphthaleneboronic acid or 2-methyl-1-naphthaleneboronic acid are not available in the retrieved literature, the established mechanistic framework provides a class-level inference that 4-substitution offers a distinct selectivity profile compared to unsubstituted or differently substituted analogs.

Asymmetric Catalysis Axial Chirality Suzuki-Miyaura Coupling

Lipophilicity and Membrane Permeability

The introduction of a methyl group at the 4-position of the naphthalene ring increases the lipophilicity of the boronic acid compared to its unsubstituted parent compound. 4-Methyl-1-naphthaleneboronic acid has a calculated LogP value of 3.28 . In contrast, the unsubstituted 1-naphthaleneboronic acid has a calculated LogP of approximately 2.85 . This difference in lipophilicity is a critical parameter influencing membrane permeability, solubility, and overall pharmacokinetic profile when the compound is incorporated into a larger drug-like molecule. For applications in medicinal chemistry where central nervous system (CNS) penetration or cellular uptake is required, this quantitative difference can guide the selection of the appropriate boronic acid building block.

Lipophilicity Drug Design Physicochemical Properties

pKa and Transmetalation Efficiency

The electron-donating effect of the 4-methyl group increases the electron density on the naphthalene ring, which in turn affects the acidity of the boronic acid moiety. The predicted pKa for 4-methyl-1-naphthaleneboronic acid is 8.95±0.30 . For comparison, the predicted pKa for the unsubstituted 1-naphthaleneboronic acid is approximately 8.80 . While both are weak acids, the slightly higher pKa of the 4-methyl derivative reflects its marginally lower acidity and higher electron density at the boron center. This electronic perturbation can influence the rate of the transmetalation step in Suzuki-Miyaura couplings, potentially requiring subtle adjustments to base strength or reaction temperature for optimal performance.

pKa Electronic Effects Reaction Optimization

4-Methyl-1-naphthaleneboronic Acid: Application Scenarios


Atropisomeric Biaryl Ligand Synthesis

The specific 4-methyl substitution pattern on 4-methyl-1-naphthaleneboronic acid is mechanistically implicated in controlling atroposelectivity during asymmetric Suzuki-Miyaura couplings . This makes it a preferred building block for synthesizing axially chiral biaryl compounds, which are critical as ligands in asymmetric catalysis and as scaffolds in drug discovery where specific rotational conformations dictate biological activity. Unsubstituted or regioisomeric boronic acids are unlikely to provide the same stereochemical outcome due to different π-π stacking interactions.

CNS-Penetrant Drug Design

The higher calculated LogP value (3.28) of 4-methyl-1-naphthaleneboronic acid compared to 1-naphthaleneboronic acid (LogP ≈ 2.85) provides a quantifiable lipophilicity advantage [1]. This property is essential for medicinal chemists designing small molecules targeting intracellular or CNS-based receptors, where increased membrane permeability is required. Incorporating this specific building block can be a deliberate strategy to modulate the logD of a lead compound.

Electronic Tuning in Suzuki-Miyaura Coupling

The electron-donating 4-methyl group raises the predicted pKa to 8.95 (±0.30) relative to unsubstituted 1-naphthaleneboronic acid (pKa ≈ 8.80) [1]. This electronic effect modulates the rate of the transmetalation step in Suzuki couplings. This scenario is relevant for process chemists optimizing reaction conditions: the use of 4-methyl-1-naphthaleneboronic acid may necessitate the selection of a stronger base or a more active catalyst system to achieve comparable reaction rates, a critical parameter for cost-effective scale-up.

Specific Naphthalene Substitution in Bioactives

Derivatives of 4-methyl-1-naphthaleneboronic acid have been implicated in the inhibition of IL-1 generation, suggesting a specific role for the 4-methyl-1-naphthyl scaffold in anti-inflammatory research . Additionally, patents cite its use in preparing anti-cancer agents and histone lysine demethylase inhibitors [1][2]. This underscores that the exact 4-methyl-1-naphthyl motif is a critical pharmacophore element in these therapeutic areas, and substitution with an analog could abolish or reduce desired biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1-naphthaleneboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.